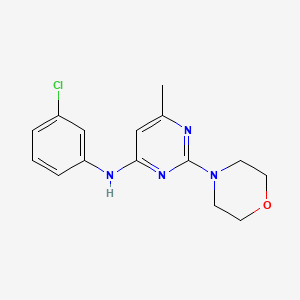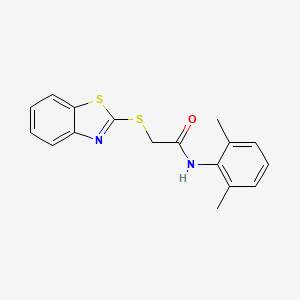![molecular formula C19H18ClN5O2S B5601414 5-(4-tert-butylphenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)
5-(4-tert-butylphenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylphenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H18ClN5O2S and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is 415.0869737 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of 4-thiazolidinone derivatives, including compounds structurally related to 5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, revealed their antibacterial, antifungal, and antitubercular activities. These compounds were synthesized using conventional and microwave methods, and their structure was confirmed through various chemical and spectral analyses. The synthesized compounds exhibited notable activity against selected bacteria and fungi, including Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Samadhiya et al., 2014).
Corrosion Inhibition
Research on Schiff’s bases, which are structurally similar to 5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study involved the synthesis of three Schiff’s bases and their investigation as corrosion inhibitors, with one exhibiting an impressive 96.6% inhibition efficiency. This research underscores the potential of such compounds in protecting metals from corrosion, thus extending their lifespan and utility in various industrial applications (Ansari et al., 2014).
Antimicrobial Activities
The synthesis of new Schiff bases from the condensation reaction of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione with various aldehydes led to a series of compounds that were evaluated for their antimicrobial activities. These compounds, structurally related to 5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, showed significant inhibition zones against tested bacterial strains, particularly Acinetobacter calcoaceticus ATCC 23055. This study highlights the potential of such derivatives in developing new antimicrobial agents (Dilmaghani et al., 2015).
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-19(2,3)14-7-5-13(6-8-14)17-22-23-18(28)24(17)21-11-12-4-9-15(20)16(10-12)25(26)27/h4-11H,1-3H3,(H,23,28)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBUUVSEVJQFH-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
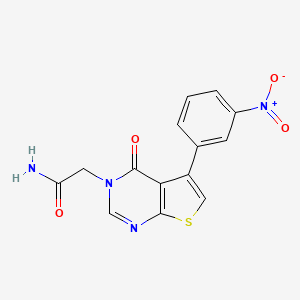
![2-{3-oxo-3-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5601334.png)
![3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5601335.png)
![methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5601344.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5601346.png)
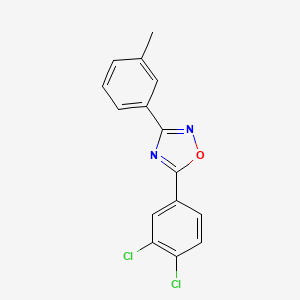
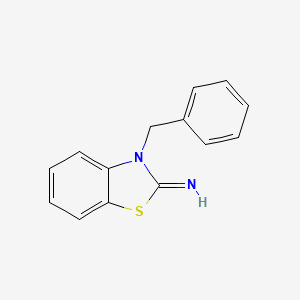
![2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B5601367.png)
![3-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5601370.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)
![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)
![N-ethyl-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5601416.png)
